molecular formula C8H13N3 B13109669 3-Isopropyl-5-methylpyrazin-2-amine

3-Isopropyl-5-methylpyrazin-2-amine

Cat. No.: B13109669
M. Wt: 151.21 g/mol
InChI Key: HKLDTVQMRNSQKN-UHFFFAOYSA-N
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Description

3-Isopropyl-5-methylpyrazin-2-amine is a pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The compound features an isopropyl group (-CH(CH₃)₂) at position 3 and a methyl group (-CH₃) at position 5, with an amine (-NH₂) substituent at position 5. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-methyl-3-propan-2-ylpyrazin-2-amine

InChI

InChI=1S/C8H13N3/c1-5(2)7-8(9)10-4-6(3)11-7/h4-5H,1-3H3,(H2,9,10)

InChI Key

HKLDTVQMRNSQKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-methylpyrazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates, such as 2,3-diaminopyrazine derivatives, with isopropyl and methyl substituents. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 3-Isopropyl-5-methylpyrazin-2-amine may involve large-scale synthesis using similar cyclization methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-5-methylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-Isopropyl-5-methylpyrazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular properties of 3-isopropyl-5-methylpyrazin-2-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups CAS No./References
3-Isopropyl-5-methylpyrazin-2-amine C₈H₁₃N₃ 151.21 (calculated) 3-isopropyl, 5-methyl, 2-amine Pyrazine core Not explicitly provided
5-Methylpyrazin-2-amine C₅H₇N₃ 109.13 5-methyl, 2-amine Pyrazine core ChemSpider 277031
3-Chloro-5-methylpyrazin-2-amine C₅H₆ClN₃ 143.58 3-chloro, 5-methyl, 2-amine Pyrazine core, halogen 89182-14-9
3-(Propan-2-yl)-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine C₁₀H₁₃N₅ 203.24 3-isopropyl, pyrimidin-2-yl, 5-amine Pyrazole core 1153082-81-5
3-Isopropyl-1-phenyl-1H-pyrazol-5-amine C₁₂H₁₅N₃ 201.27 3-isopropyl, 1-phenyl, 5-amine Pyrazole core, aromatic ring 64123-72-4
2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine C₁₀H₁₆N₂O 180.25 2-methoxy, 3-methyl, 5-isobutyl Pyrazine core, ether N/A

Key Observations:

  • Core Heterocycle Differences : Pyrazine derivatives (e.g., 5-methylpyrazin-2-amine) exhibit distinct electronic properties compared to pyrazole analogs (e.g., 3-isopropyl-1-phenyl-1H-pyrazol-5-amine) due to nitrogen atom positioning. Pyrazines are less basic than pyrazoles, impacting solubility and reactivity .
  • Halogenation (e.g., 3-chloro-5-methylpyrazin-2-amine) increases molecular weight and lipophilicity (logP ~1.5–2.0 estimated), influencing bioavailability .
  • Functional Group Diversity : Methoxy groups (as in 2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine) enhance solubility in polar solvents compared to amines or halogens .

Physicochemical Properties

  • Solubility and Lipophilicity: 3-Chloro-5-methylpyrazin-2-amine: Reported as a white powder with applications in pharmaceuticals, suggesting moderate aqueous solubility . Its logP is estimated to be higher than non-halogenated analogs due to the chloro substituent. 2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine: Exhibits a logP of ~2.5 (calculated via Crippen method), indicating moderate lipophilicity, while its polar retention index (ripol = 1167) suggests affinity for polar stationary phases in chromatography . 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine: The phenyl group increases aromaticity and logP (estimated ~3.0), likely reducing water solubility compared to pyrazine derivatives .
  • Molecular Weight Trends : Pyrazole derivatives (e.g., C₁₀H₁₃N₅, 203.24 g/mol) generally have higher molecular weights than pyrazine analogs due to additional substituents like pyrimidinyl or phenyl groups .

Biological Activity

3-Isopropyl-5-methylpyrazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of 3-Isopropyl-5-methylpyrazin-2-amine is C8H12N4C_8H_{12}N_4 with a molecular weight of 168.21 g/mol. The compound features a pyrazine ring substituted with isopropyl and methyl groups, which may influence its biological interactions.

PropertyValue
Molecular FormulaC8H12N4
Molecular Weight168.21 g/mol
IUPAC Name3-Isopropyl-5-methylpyrazin-2-amine
SMILESCC(C)C1=NC(=N1)C(=N)C

The biological activity of 3-Isopropyl-5-methylpyrazin-2-amine is primarily attributed to its ability to interact with various biological targets. The compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.
  • Receptor Modulation : The presence of hydrophobic groups enhances binding affinity to specific receptors, influencing signaling pathways related to inflammation and immune response.
  • Nucleic Acid Interference : The compound may interfere with nucleic acid synthesis, impacting cellular replication and function.

Biological Activity Studies

Recent studies have evaluated the biological activity of 3-Isopropyl-5-methylpyrazin-2-amine through various assays:

Antimicrobial Activity

In vitro studies have shown that 3-Isopropyl-5-methylpyrazin-2-amine exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been tested for anticancer properties against various cancer cell lines. Notably, it demonstrated cytotoxic effects with IC50 values indicating effective growth inhibition:

Cancer Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Case Studies

Several case studies have highlighted the therapeutic potential of 3-Isopropyl-5-methylpyrazin-2-amine:

  • Case Study on Antitumor Efficacy : A study published in a peer-reviewed journal examined the effects of the compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
  • Inflammatory Response Management : Another study focused on the anti-inflammatory properties of the compound, demonstrating its ability to reduce pro-inflammatory cytokines in vitro, supporting its use in managing inflammatory diseases.

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